molecular formula C13H8Cl2N2O2S B2624920 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 851080-42-7

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2624920
CAS No.: 851080-42-7
M. Wt: 327.18
InChI Key: XLTSPSRUIOBZBQ-SSZFMOIBSA-N
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Description

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetically designed organic compound featuring a benzothiazole core fused with a furan carboxamide group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its aromaticity and widespread biological activities . This specific molecule incorporates a methyl substituent and chlorine atoms, which are common modifications to fine-tune the compound's physicochemical properties, lipophilicity, and interaction with biological targets. Thiazole-containing compounds are recognized for their versatile pharmacological potential and are key structural components in several FDA-approved drugs and experimental compounds . Researchers are increasingly interested in novel thiazole derivatives like this one for developing new therapeutic agents. The Z-configuration (zusammen) of the imine bond in its structure is a critical feature that can influence its biological activity and binding affinity. The presence of the furan ring further adds to the diversity of its chemical interactions. The primary research applications for this compound are likely within drug discovery and medicinal chemistry, given the established profile of its core structures. Thiazole derivatives demonstrate a broad and diverse spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant effects . While the specific biological data for this compound may still be under investigation, its structure suggests significant potential as a key intermediate or lead compound. It can be utilized in high-throughput screening campaigns against various disease-related targets, in the synthesis of more complex molecular architectures, or in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is not for use in humans or animals.

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c1-17-11-8(15)5-7(14)6-10(11)20-13(17)16-12(18)9-3-2-4-19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTSPSRUIOBZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the reaction of 4,6-dichloro-3-methylbenzo[d]thiazol-2-amine with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Thiadiazole Derivatives

describes compounds 4g and 4h , which are thiadiazole derivatives with acryloyl and benzamide substituents. Key comparisons include:

  • Substituents : Both the target and 4h incorporate chlorine atoms (4,6-dichloro vs. 3-chlorophenyl in 4h ), which may enhance stability or reactivity through electron-withdrawing effects .

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents Amide Type
Target Compound Benzo[d]thiazole 4,6-Cl, 3-CH₃ Furan-2-carboxamide
4g () Thiadiazole 3-Methylphenyl, dimethylamino-acryloyl Benzamide
4h () Thiadiazole 3-Chlorophenyl, dimethylamino-acryloyl Benzamide
Benzamide-Based Pesticides

lists benzamide derivatives like diflubenzuron and fluazuron , which share an N-arylbenzamide scaffold. While the target’s furan-carboxamide differs, the presence of halogen atoms (Cl in the target vs. F in diflubenzuron) suggests analogous roles in disrupting biological processes, possibly as enzyme inhibitors .

Spectroscopic Features
  • IR Spectroscopy : 4g/4h exhibit C=O stretches at 1690–1638 cm⁻¹, comparable to the target’s carboxamide carbonyl .
  • NMR : ’s triazole compound shows aromatic protons at δ 7.5–8.2 ppm, akin to the target’s benzothiazole and furan protons, though specific shifts would depend on substitution patterns .

Table 2: Spectroscopic Data

Compound IR C=O Stretch (cm⁻¹) Key NMR Peaks (δ, ppm)
Target Compound ~1690–1640 (expected) Aromatic H: ~7.0–8.5 (expected)
4g () 1690, 1638 Not reported
Triazole () Not reported 7.5–8.2 (aromatic H), 13.0 (NH)

Biological Activity

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Cl2N2O2S, with a molecular weight of approximately 327.18 g/mol. The compound features a furan ring and a benzo[d]thiazole moiety, which are known for their diverse biological activities.

Key Structural Features:

  • Furan Ring: Contributes to the compound's reactivity and biological interactions.
  • Benzo[d]thiazole Moiety: Enhances pharmacological properties, often linked to antimicrobial and anticancer activities.
  • Dichloro Substituents: Positioned at the 4 and 6 positions of the benzo[d]thiazole ring, these groups are believed to enhance biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety in this compound suggests potential effectiveness against various microbial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi effectively.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for drug development .

CompoundCell LineIC50 (µg/mL)Reference
Compound AMCF-71.61 ± 1.92
Compound BA5491.98 ± 1.22
(Z)-N-(4,6-dichloro...)MCF-7TBDCurrent Study

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve interaction with specific molecular targets within cells. For instance, thiazole derivatives may induce apoptosis in cancer cells through pathways involving Bcl-2 proteins or other apoptosis regulators .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the thiazole ring followed by coupling with furan derivatives.

Synthesis Route:

  • Formation of the thiazole ring from appropriate anilines and thioamides.
  • Coupling with furan derivatives to form the final product.
  • Optimization techniques such as microwave-assisted synthesis may enhance yield and purity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via acylation of 2-amino-5-arylmethylthiazole intermediates with furan-2-carboxylic acid derivatives. Key steps include refluxing in acetonitrile or ethanol, followed by cyclization using iodine and triethylamine in DMF. Monitor reaction progress using thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Silica Gel 60 F254). Confirm completion by observing the disappearance of starting materials and emergence of product spots under UV light. Post-synthesis, purify via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer : Use ¹H and ¹³C NMR (e.g., Varian Mercury 400 MHz in DMSO-d₆) to confirm the Z-configuration and substitution patterns. Key markers include:

  • Aromatic protons in the benzo[d]thiazole ring (δ 7.0–8.0 ppm).
  • Methyl groups (δ 2.5–3.0 ppm for CH₃ on the thiazole nitrogen).
  • Furan carbonyl resonance (δ ~160–165 ppm in ¹³C NMR).
    High-resolution mass spectrometry (HR-MS) is critical for verifying molecular weight (e.g., [M+H]+ ion matching calculated m/z within 5 ppm error) .

Q. What in vitro assays are suitable for initial evaluation of anticancer or antimicrobial activity?

  • Methodological Answer : For anticancer screening, use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. For antimicrobial activity, employ microdilution assays against Gram-positive/negative bacteria or fungi (e.g., S. aureus, C. albicans). Include positive controls (e.g., doxorubicin for cancer, fluconazole for fungi) and validate results via triplicate experiments with statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Standardize protocols by:

  • Using identical cell lines/passage numbers.
  • Validating purity via HPLC (>95%) and confirming stereochemistry (Z/E ratios via NOESY NMR).
  • Comparing data with structurally analogous compounds (e.g., 3-trifluoromethylbenzamide derivatives) to identify substituent-dependent trends .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substituent modifications (e.g., halogenation at the benzothiazole ring, furan replacement with thiophene). Evaluate SAR by:

  • Measuring binding affinity (e.g., CB2 receptor Ki via competitive radioligand assays).
  • Correlating substituent electronic effects (Hammett σ values) with activity.
  • Computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. How can polymorphism or solvate formation impact the biological activity, and what methods detect these forms?

  • Methodological Answer : Polymorphs/solvates may alter solubility and bioavailability. Characterize solid-state forms using:

  • X-ray diffraction (XRD) to identify crystal packing differences.
  • Differential scanning calorimetry (DSC) to detect melting point variations.
  • Dynamic vapor sorption (DVS) to assess hygroscopicity. Test each form in dissolution assays and compare pharmacokinetic profiles .

Q. How to determine acid dissociation constants (pKa) and their relevance in biological studies?

  • Methodological Answer : Use potentiometric titration with a glass electrode in water-organic solvent mixtures (e.g., 30% DMSO). Calculate pKa via the Henderson-Hasselbalch equation. The ionization state affects membrane permeability; lower pKa (<7) enhances solubility in physiological pH, influencing bioavailability .

Q. What computational methods support the design of new derivatives with enhanced activity?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor stability. Use QSAR models (e.g., CoMFA) to predict activity based on substituent descriptors (logP, molar refractivity). Validate predictions with in vitro assays .

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